2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, the carboxamide group, and the phenoxyacetamido group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the tetrazole ring is known to participate in various chemical reactions . The carboxamide group could be involved in reactions with acids or bases, and the phenoxyacetamido group could undergo reactions typical of phenols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One study focuses on the synthesis and characterization of compounds related to 2-(4-(2-phenoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide, evaluating their antimicrobial properties. For instance, the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and their antimicrobial evaluation demonstrate the potential of such compounds in developing new antimicrobial agents. The study provides insights into the chemical synthesis and biological activities of these compounds, highlighting their potential application in addressing microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).
Novel Synthetic Methodologies
Another aspect of research on related compounds includes the development of novel synthetic methodologies. For example, the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides highlights innovative approaches to handling potentially hazardous reactions safely and efficiently. This study showcases the advancement in synthetic chemistry techniques, enabling the safer and more efficient production of complex heterocycles (Gutmann et al., 2012).
Anticancer and Antitumor Activity
Research into the anticancer and antitumor activities of compounds structurally related to this compound reveals their potential in developing new therapeutic agents. The discovery and characterization of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays, exemplify the potential pharmacological applications of these compounds. Such studies contribute to the ongoing search for effective treatments for various types of cancer (Lombardo et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have shown promising antibiofilm activity, especially towardsCandida albicans .
Mode of Action
It’s worth noting that tetrazoles, a key structural component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have shown a good percentage inhibition of biofilm formation ranging from 60 to 73% with a biofilm inhibition concentration 50% (bic 50) from 013 to 001 µM .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(2-phenoxyacetyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c17-15(24)16-19-21-22(20-16)12-8-6-11(7-9-12)18-14(23)10-25-13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,24)(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBPNLIVGVLUIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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